molecular formula C46H55FN6O11 B608129 iRucaparib-AP6

iRucaparib-AP6

Cat. No.: B608129
M. Wt: 887.0 g/mol
InChI Key: YHMDCINUVWULST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

iRucaparib-AP6 is a highly efficient and specific proteolysis-targeting chimera (PROTAC) designed to degrade poly (ADP-ribose) polymerase 1 (PARP1). This compound is notable for its ability to block both the catalytic activity and scaffolding effects of PARP1, making it a valuable tool in scientific research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

iRucaparib-AP6 is synthesized using PROTAC technology, which involves linking a ligand that binds to PARP1 with a ligand that recruits an E3 ubiquitin ligase. The synthesis typically involves multiple steps, including the preparation of the individual ligands and their subsequent conjugation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis of the individual components followed by their conjugation under controlled conditions. This process would require stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

iRucaparib-AP6 primarily undergoes degradation reactions facilitated by the ubiquitin-proteasome system. It does not typically participate in oxidation, reduction, or substitution reactions as its primary function is to degrade PARP1 .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as rucaparib, pomalidomide, and various coupling agents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields .

Major Products Formed

The major product formed from the reaction involving this compound is the degradation of PARP1, leading to the inhibition of PARP1-mediated poly-ADP-ribosylation signaling .

Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[2-[2-[2-[[4-(6-fluoro-9-oxo-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-2-yl)phenyl]methyl-methylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H55FN6O11/c1-52(29-30-5-7-31(8-6-30)42-33-11-12-49-43(55)35-27-32(47)28-37(50-42)40(33)35)14-16-60-18-20-62-22-24-64-26-25-63-23-21-61-19-17-59-15-13-48-36-4-2-3-34-41(36)46(58)53(45(34)57)38-9-10-39(54)51-44(38)56/h2-8,27-28,38,48,50H,9-26,29H2,1H3,(H,49,55)(H,51,54,56)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMDCINUVWULST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOCCOCCOCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O)CC4=CC=C(C=C4)C5=C6CCNC(=O)C7=C6C(=CC(=C7)F)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H55FN6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

887.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the main advantage of using iRucaparib-AP6 in PARP1 research?

A1: this compound allows researchers to specifically degrade PARP1, effectively decoupling the effects of PARP1 trapping from its inhibition []. This is important because traditional PARP inhibitors can have both effects, making it difficult to isolate the specific consequences of each mechanism.

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